molecular formula C13H14N4O2 B4678270 4-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethoxy}benzonitrile

4-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethoxy}benzonitrile

カタログ番号 B4678270
分子量: 258.28 g/mol
InChIキー: OXPZEWJSRGPLOY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethoxy}benzonitrile (TAK-659) is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK), which is a critical mediator of B-cell receptor signaling. BTK is essential for B-cell development and activation, and its dysregulation is implicated in various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). TAK-659 is a promising therapeutic agent that has shown significant efficacy in preclinical studies and is currently under clinical investigation.

作用機序

4-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethoxy}benzonitrile inhibits BTK by binding to the active site of the enzyme and preventing its phosphorylation and activation. BTK is a critical mediator of B-cell receptor signaling, and its inhibition leads to decreased activation of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways. This ultimately leads to decreased proliferation and survival of malignant B cells.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to inhibit BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of malignant B cells. This compound has also been shown to induce apoptosis and inhibit migration and invasion of malignant B cells. In addition, this compound has been shown to enhance the activity of other targeted agents, such as venetoclax and lenalidomide, in preclinical models.

実験室実験の利点と制限

4-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethoxy}benzonitrile is a potent and selective inhibitor of BTK, with significant efficacy in preclinical models of B-cell malignancies. However, like all small molecule inhibitors, this compound has some limitations. One potential limitation is the development of resistance to the drug, which has been observed in some preclinical models. Another limitation is the potential for off-target effects, which can lead to toxicity and adverse effects. However, this compound has shown a favorable safety profile in preclinical studies and is currently under clinical investigation.

将来の方向性

There are several future directions for the development of 4-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethoxy}benzonitrile and other BTK inhibitors. One direction is the optimization of dosing and scheduling to maximize efficacy and minimize toxicity. Another direction is the development of combination therapies that target multiple signaling pathways to overcome resistance and improve outcomes. Additionally, the identification of predictive biomarkers that can guide patient selection and treatment decisions is an important area of future research. Finally, the development of novel BTK inhibitors with improved potency, selectivity, and pharmacokinetic properties is an ongoing area of research.

科学的研究の応用

4-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethoxy}benzonitrile has been extensively studied in preclinical models of B-cell malignancies, including CLL and NHL. In these studies, this compound has shown potent inhibition of BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of malignant B cells. This compound has also demonstrated synergy with other targeted agents, such as venetoclax and lenalidomide, in preclinical models. These findings suggest that this compound has the potential to be an effective therapeutic agent for the treatment of B-cell malignancies.

特性

IUPAC Name

4-[2-[2-(1,2,4-triazol-1-yl)ethoxy]ethoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2/c14-9-12-1-3-13(4-2-12)19-8-7-18-6-5-17-11-15-10-16-17/h1-4,10-11H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXPZEWJSRGPLOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OCCOCCN2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethoxy}benzonitrile
Reactant of Route 2
Reactant of Route 2
4-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethoxy}benzonitrile
Reactant of Route 3
Reactant of Route 3
4-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethoxy}benzonitrile
Reactant of Route 4
Reactant of Route 4
4-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethoxy}benzonitrile
Reactant of Route 5
Reactant of Route 5
4-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethoxy}benzonitrile
Reactant of Route 6
Reactant of Route 6
4-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethoxy}benzonitrile

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。